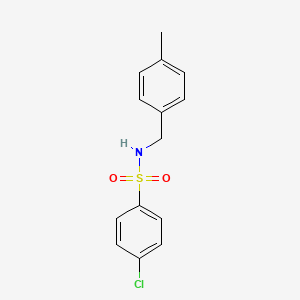
4-chloro-N-(4-methylbenzyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-methylbenzyl)benzenesulfonamide is a chemical compound with the molecular formula C14H14ClNO2S and a molecular weight of 295.78 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including 4-chloro-N-(4-methylbenzyl)benzenesulfonamide, involves a substitution reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride . The reaction mixture is stirred at room temperature for 24 hours under a nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of 4-chloro-N-(4-methylbenzyl)benzenesulfonamide is represented by the linear formula C14H14ClNO2S . The compound has a molecular weight of 534.038 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
4-chloro-N-(4-methylbenzyl)benzenesulfonamide: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines, including HeLa, HCT-116, and MCF-7 . The derivatives selectively exhibit high cytotoxic effects on cancer cells while maintaining lower toxicity towards non-tumor cells. This selective cytotoxicity is crucial for developing effective cancer therapies with minimal side effects.
Apoptosis Induction
Some derivatives of 4-chloro-N-(4-methylbenzyl)benzenesulfonamide have been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a targeted approach to eliminate cancer cells. These compounds increase the early apoptotic population of cells and elevate the percentage of cells in the sub-G1 phase of the cell cycle, leading to apoptosis through caspase activation.
Metabolic Stability
The metabolic stability of 4-chloro-N-(4-methylbenzyl)benzenesulfonamide derivatives has been assessed in human liver microsomes . This evaluation is crucial for understanding how these compounds are metabolized in the body and their potential as drug candidates. The most active compounds have shown a moderate half-life, indicating a balance between efficacy and the duration of action.
Carbonic Anhydrase IX Inhibition
Derivatives of 4-chloro-N-(4-methylbenzyl)benzenesulfonamide have been studied for their ability to inhibit carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors and is associated with tumor hypoxia and altered pH. Inhibiting CA IX can lead to the discovery of novel antiproliferative agents, making it a valuable target for cancer therapy.
Antimicrobial Properties
Research has also explored the antimicrobial properties of 4-chloro-N-(4-methylbenzyl)benzenesulfonamide derivatives . These compounds have been evaluated against various microbial strains, showing potential as antimicrobial agents. This application is particularly relevant in the context of rising antibiotic resistance.
Enzyme Selectivity
The selectivity of 4-chloro-N-(4-methylbenzyl)benzenesulfonamide derivatives for specific enzymes has been a focus of study . Some derivatives have shown remarkable selectivity for CA IX over other carbonic anhydrases, which is significant for targeted cancer therapy. This specificity reduces the likelihood of off-target effects and increases the therapeutic potential of these compounds.
Eigenschaften
IUPAC Name |
4-chloro-N-[(4-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-2-4-12(5-3-11)10-16-19(17,18)14-8-6-13(15)7-9-14/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTFBSPJEZOQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-methylbenzyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

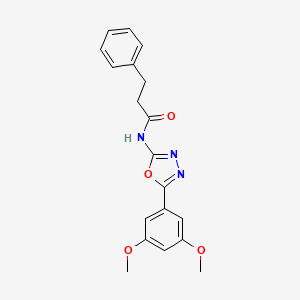
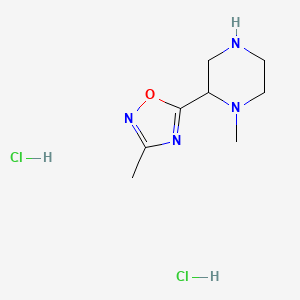

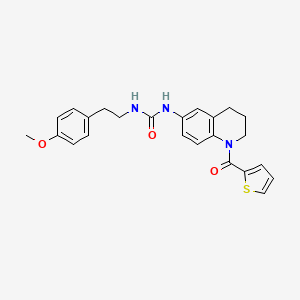
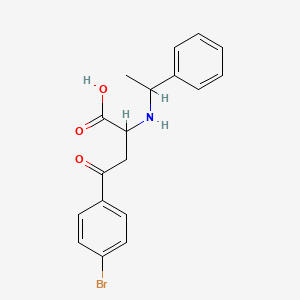
![(E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one](/img/structure/B2876849.png)
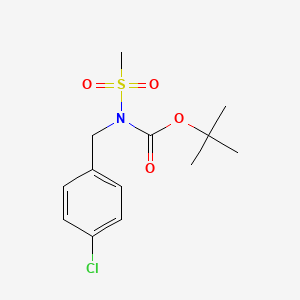
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methoxy-5-methylphenyl)oxamide](/img/structure/B2876851.png)
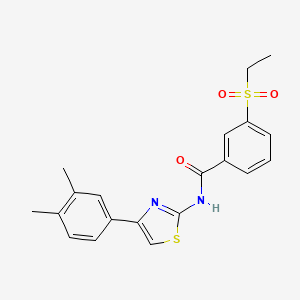

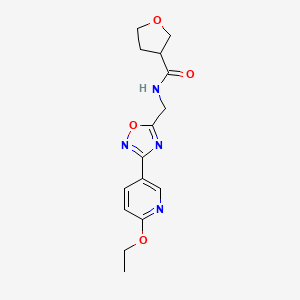
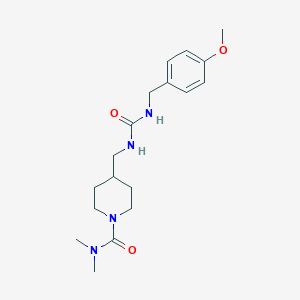
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2876862.png)
